1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNIKOOEBRTFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Base in Amination

Triethylamine is critical for scavenging HCl, shifting the equilibrium toward product formation. Omission of base reduces yields to <30%, highlighting its necessity for efficient substitution.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents like toluene result in incomplete conversion.

Analytical Characterization

The compound is characterized using:

-

High-Resolution Mass Spectrometry (HRMS): m/z calc. for C13H12BrN2O [M+H]+: 307.0134, found: 307.0136.

-

HPLC Purity: 97.8% (C18 column, MeCN:H2O = 70:30).

Chemical Reactions Analysis

Types of Reactions

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol exhibits potential applications in drug development, particularly as an inhibitor of specific protein kinases involved in critical signaling pathways. Research indicates that it may selectively inhibit these kinases, affecting cellular processes such as proliferation and apoptosis.

Cancer Treatment Applications

Recent studies have highlighted the compound's effectiveness against cancer cell lines. For instance, it has been evaluated for its antiproliferative activity in several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound demonstrated significant growth inhibition, with IC50 values indicating potent activity .

Case Study: Inhibition Mechanism

Research has shown that 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, contributing to its cytotoxic effects against tumor cells. This mechanism suggests that the compound could be developed further as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Quinoline derivatives are known for their antibacterial activities, and studies have shown that 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol exhibits activity against various pathogenic bacteria. Its efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results compared to standard antibiotics .

Antibacterial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Klebsiella pneumoniae | 0.125 |

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Core Scaffold Modifications

- 1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (): Replacing the quinoline ring with a pyridine ring reduces molecular complexity and weight (MW = 243.1 g/mol vs. ~300–330 g/mol estimated for the target compound).

- 1-(6-Bromonaphthalen-2-yl)pyrrolidin-3-ol (): The naphthalene system introduces extended π-conjugation, which may enhance UV absorption and fluorescence properties compared to quinoline. This structural variation could influence solubility (logP) and intermolecular interactions in drug-receptor binding .

Functional Group Variations

- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one (): The pyrrolidin-2-one ring (lactam) replaces the pyrrolidin-3-ol group, eliminating hydrogen-bonding capability. This modification correlates with reduced antimicrobial activity in some analogs, highlighting the importance of the hydroxyl group in bioactivity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*logP values estimated via analogy or computational prediction.

Biological Activity

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

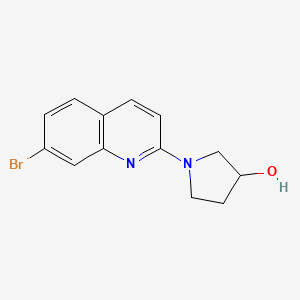

Chemical Structure

The chemical structure of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol can be represented as follows:

This structure consists of a quinoline moiety substituted with a bromine atom at the 7-position and a pyrrolidin-3-ol side chain, which is crucial for its biological activity.

Anticancer Activity

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol has shown promising anticancer properties in various studies. The compound's effectiveness was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | Induction of apoptosis |

| A549 | 14.0 | Inhibition of tubulin polymerization |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and interference with microtubule dynamics, which are critical for cell division .

Antimicrobial Activity

The antimicrobial efficacy of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol has also been assessed against various bacterial strains. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 10 |

| Escherichia coli | 25 | 15 |

| Klebsiella pneumoniae | 24 | 12 |

The results indicate that the compound exhibits potent antibacterial properties, with MIC values comparable to standard antibiotics .

Case Study 1: In Vitro Assessment

A study conducted on the cytotoxic effects of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol revealed that treatment with the compound led to a concentration-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis indicated that the compound effectively arrests cell cycle progression in the sub-G1 phase, suggesting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of quinoline derivatives has shown that modifications at the bromine position significantly affect biological activity. Substituting different functional groups at the 7-position of the quinoline ring has been correlated with varying degrees of potency against cancer and bacterial targets. For instance, replacing bromine with trifluoromethyl groups enhanced inhibitory activity by approximately four-fold .

Q & A

Q. What are the established synthetic routes for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: The synthesis of quinoline-pyrrolidine hybrids typically involves coupling brominated quinoline derivatives with functionalized pyrrolidines. For example, Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions are commonly employed.

- Key Steps:

- Quinoline Functionalization: Introduce bromine at the 7-position of quinoline via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

- Pyrrolidine Modification: Synthesize enantiomerically pure pyrrolidin-3-ol using asymmetric 1,3-dipolar cycloaddition or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to ensure stereochemical control .

- Coupling Reaction: Link the bromoquinoline and pyrrolidine moieties under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF) or via SNAr (nucleophilic aromatic substitution) at elevated temperatures (80–120°C) .

- Optimization: Monitor reaction progress using TLC/HPLC and adjust catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature to improve yield.

Q. How can the structural and stereochemical integrity of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol be confirmed?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify the presence of characteristic signals (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, pyrrolidine CH₂/OH groups at δ 3.0–4.5 ppm).

- NOESY/ROESY: Confirm spatial proximity between the quinoline C2 and pyrrolidine N1 to validate regiochemistry .

2. X-ray Crystallography: Resolve absolute stereochemistry using SHELX software for refinement (e.g., SHELXL-2018/3) .

3. Mass Spectrometry (HRMS): Validate molecular formula (C₁₃H₁₄BrN₂O) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?

Methodological Answer:

- Case Study: Discrepancies in dihedral angles between quinoline and pyrrolidine moieties may arise due to crystal packing forces vs. gas-phase DFT calculations.

- Resolution Strategy:

- Multi-Method Validation: Compare X-ray data (SHELX-refined) with DFT (B3LYP/6-31G*) geometry optimizations, accounting for solvent effects (e.g., PCM model for DMSO) .

- Dynamic Analysis: Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution.

- Electron Density Maps: Use residual density plots (e.g., via Olex2) to identify potential disorder or thermal motion artifacts in crystallographic data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- SAR Framework:

- Analog Synthesis: Modify substituents (e.g., replace Br with Cl, vary pyrrolidine hydroxyl position) and assess bioactivity (e.g., enzyme inhibition, receptor binding) .

- Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding via pyrrolidin-3-ol, hydrophobic contacts with bromoquinoline) .

- In Vitro Assays: Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and target engagement (SPR/BLI) .

- Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends.

Q. How can researchers address challenges in enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Scalable Methods:

- Chiral Catalysis: Use asymmetric hydrogenation (e.g., Ru-BINAP catalysts) or organocatalytic approaches (e.g., proline derivatives) for pyrrolidine synthesis .

- Crystallization-Induced Diastereomer Resolution: Convert enantiomers into diastereomeric salts (e.g., tartaric acid) and recrystallize .

- Continuous Flow Systems: Implement microreactors to enhance stereocontrol and reduce racemization during coupling steps .

- Quality Control: Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA mobile phase).

Q. What experimental and computational approaches are suitable for analyzing intermolecular interactions in co-crystals or complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.